![molecular formula C13H15FN2O4 B1328658 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 914637-75-5](/img/structure/B1328658.png)

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

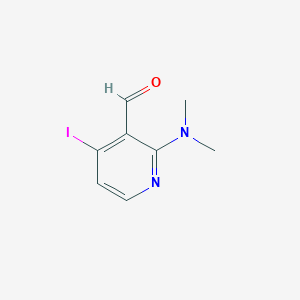

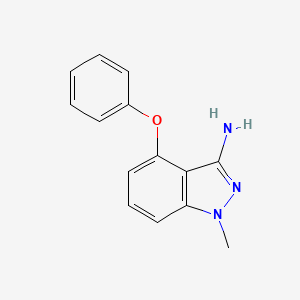

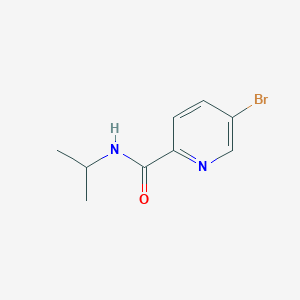

Molecular Structure Analysis

The structure of spiro compounds can be analyzed using various techniques such as FTIR, NMR, MS, and X-ray diffraction4. Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values4.Chemical Reactions

Spiro compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions2. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment2.

Scientific Research Applications

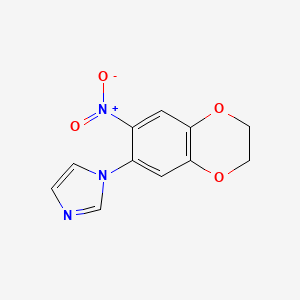

Antitubercular Drug Research

- Structural Elucidation in Drug Development : A study focused on a structurally similar compound, BTZ043, which is a promising antitubercular drug candidate. It emphasized the importance of understanding molecular structure for drug development, particularly for antitubercular applications (Richter et al., 2022).

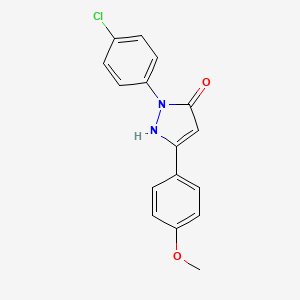

Nonlinear Optical Material Research

- Organic Material for Nonlinear Optical Devices : Research demonstrated the potential of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a derivative of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, as a new organic material for nonlinear optical devices like frequency doublers (Kagawa et al., 1994).

Radiopharmaceuticals

- Imaging Agents in Cancer Diagnosis : A study on a related compound, featuring a dioxa-azaspirodecane structure, explored its application as a σ1 receptor ligand for tumor imaging in positron emission tomography (PET), highlighting its potential in cancer diagnostics (Xie et al., 2015).

Chemical Analysis Techniques

- Mass Spectrometric Study for Structural Analysis : An investigation into the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its molecular structure and fragmentation mechanisms, contributing to the field of analytical chemistry (Solomons, 1982).

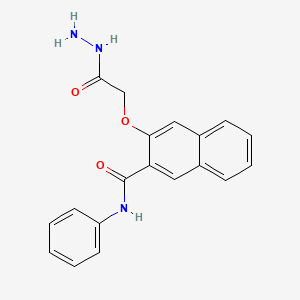

Environmental Applications

- Water-Soluble Carcinogenic Dye Removal : A compound containing 1,4-dioxa-8-azaspiro[4.5]decane was synthesized for removing carcinogenic azo dyes from water, demonstrating the compound's utility in environmental cleanup and hazardous material management (Akceylan et al., 2009).

Safety And Hazards

The safety and hazards associated with a specific spiro compound would depend on its specific structure and properties. For example, some spiro compounds may cause skin irritation or serious eye irritation6.

Future Directions

The future directions in the study of spiro compounds could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs23.

Please note that the information provided here is general and may not apply to “8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane”. For specific information about this compound, further research would be needed.

properties

IUPAC Name |

8-(4-fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c14-10-1-2-11(12(9-10)16(17)18)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKXIHNFJVOLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)